

Physicochemical Properties of 2,3-Dichloro-6,7-dimethoxyquinoxaline

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Compound of Interest

Compound Name:	2,3-Dichloro-6,7-dimethoxyquinoxaline
Cat. No.:	B155805

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A summary of the known physical and chemical properties of **2,3-Dichloro-6,7-dimethoxyquinoxaline** is presented below.

Property	Value	Source
CAS Number	1790-91-6	[1][2][3][4]
Molecular Formula	C ₁₀ H ₈ Cl ₂ N ₂ O ₂	[2][3]
Molecular Weight	259.09 g/mol	[2][3]
Melting Point	178 °C	[1]
Boiling Point (Predicted)	337.5 ± 37.0 °C	[1][4]
Density (Predicted)	1.424 ± 0.06 g/cm ³	[1][4]
Purity Specification	≥ 98%	[2][5]
Storage Conditions	Inert atmosphere, 2-8°C	[3]

Solubility Profile and Determination

The solubility of quinoxaline derivatives is influenced by factors such as the nature and position of substituents, crystal lattice energy, and the physicochemical properties of the solvent.[6] Generally, the planar and aromatic nature of the quinoxaline core can lead to poor solubility in

aqueous solutions.^[6] However, they tend to be soluble in various organic solvents.^{[7][8]} For **2,3-Dichloro-6,7-dimethoxyquinoxaline**, the presence of two methoxy groups may slightly increase polarity, while the dichloro substitutions contribute to its lipophilicity.

Experimental Protocol: Isothermal Saturation Method for Solubility Determination

The isothermal saturation method is a robust technique to determine the equilibrium solubility of a compound in a specific solvent at a controlled temperature.^[6]

1. Materials and Equipment:

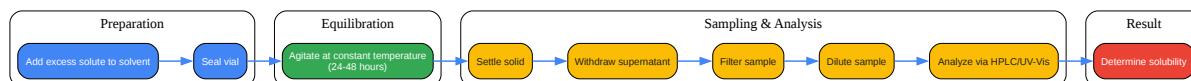
- **2,3-Dichloro-6,7-dimethoxyquinoxaline**
- Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetonitrile, ethyl acetate, chloroform)
- Analytical balance
- Vials with screw caps
- Constant temperature shaker or incubator
- Syringes and syringe filters (e.g., 0.45 µm PTFE)
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes

2. Procedure:

- Preparation of Supersaturated Solutions: Add an excess amount of **2,3-Dichloro-6,7-dimethoxyquinoxaline** to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
- Equilibration: Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to

reach equilibrium.

- **Sample Collection:** After equilibration, stop the agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any solid particles.
- **Sample Preparation for Analysis:** Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.
- **Quantification:** Analyze the diluted samples using a validated HPLC or UV-Vis spectroscopy method to determine the concentration of the dissolved compound. A pre-established calibration curve of the compound in the same solvent should be used for accurate quantification.
- **Data Reporting:** The solubility is typically reported in units of mg/mL or mol/L.



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Caption: Workflow for Solubility Determination.

Stability Profile and Assessment

The stability of a pharmaceutical compound is a critical attribute that can influence its safety, efficacy, and shelf-life. Stability testing involves subjecting the compound to various environmental conditions over time to monitor for degradation.

Experimental Protocol: Forced Degradation and Stability-Indicating Method

Forced degradation studies are conducted to identify potential degradation products and pathways, which helps in developing stability-indicating analytical methods.[9]

1. Forced Degradation Conditions:

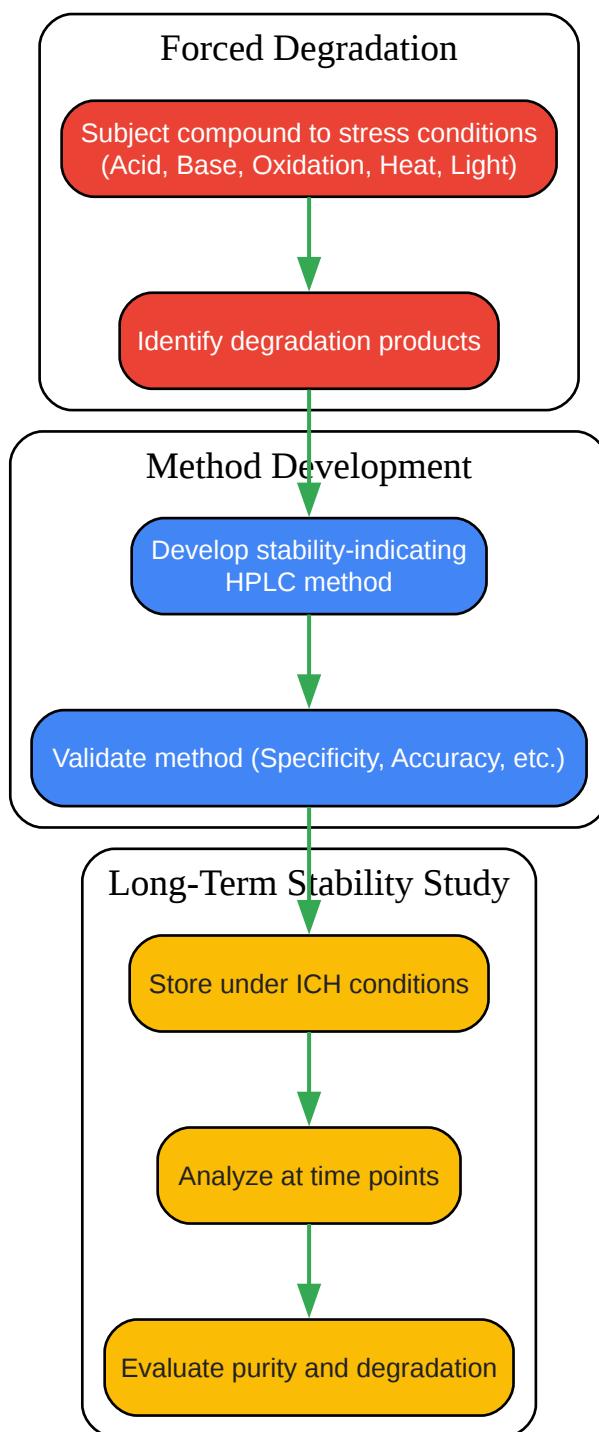
- Acid Hydrolysis: Dissolve the compound in a solution of a strong acid (e.g., 0.1 N HCl) and heat.
- Base Hydrolysis: Dissolve the compound in a solution of a strong base (e.g., 0.1 N NaOH) and heat.
- Oxidation: Treat the compound with an oxidizing agent (e.g., 3-30% H₂O₂).
- Thermal Stress: Expose the solid compound or a solution to high temperatures (e.g., 60-80 °C).
- Photostability: Expose the solid compound or a solution to light of a specified wavelength and intensity, as per ICH Q1B guidelines.

2. Development of a Stability-Indicating Analytical Method:

- A stability-indicating method, typically HPLC, must be able to separate the intact drug from its degradation products.[\[10\]](#)
- The method should be validated for specificity, linearity, accuracy, precision, and robustness.
- Peak purity analysis using a photodiode array (PDA) detector or mass spectrometry (MS) can be used to confirm that the peak for the parent drug is free from any co-eluting degradants.

3. Long-Term Stability Study:

- Store the compound under controlled temperature and humidity conditions as recommended by the International Council for Harmonisation (ICH) guidelines (e.g., 25 °C/60% RH, 40 °C/75% RH).
- Analyze samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24 months).
- Monitor for changes in physical appearance, purity (assay), and the formation of degradation products.



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Caption: Workflow for Stability Testing.

In the absence of specific signaling pathway information for **2,3-Dichloro-6,7-dimethoxyquinoxaline**, no pathway diagrams can be generated at this time. The provided

protocols and diagrams offer a foundational approach for researchers to systematically determine the solubility and stability of this compound, contributing to a more comprehensive understanding of its potential in drug development and other scientific applications.

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